3-Bromo-4-ethoxy-5-methoxybenzoic acid
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Overview
Description
3-Bromo-4-ethoxy-5-methoxybenzoic acid is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.1 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and methoxy substituents on the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzoic acid typically involves the bromination of 4-ethoxy-5-methoxybenzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-ethoxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in alcohols or aldehydes .
Scientific Research Applications
3-Bromo-4-ethoxy-5-methoxybenzoic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxy and methoxy groups play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Bromo-4-methoxybenzoic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
3-Bromo-4-ethoxybenzoic acid: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
4-Ethoxy-5-methoxybenzoic acid: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness: 3-Bromo-4-ethoxy-5-methoxybenzoic acid is unique due to the combination of bromine, ethoxy, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in research and industrial applications .
Biological Activity
3-Bromo-4-ethoxy-5-methoxybenzoic acid (C10H11BrO4), a brominated derivative of methoxybenzoic acid, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the bromination of 4-ethoxy-5-methoxybenzoic acid using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually conducted in dichloromethane at room temperature, yielding the desired product with high purity and yield .
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including:
- Antimicrobial Activity : The compound exhibits significant inhibitory effects against several plant pathogens, including Cytospora mandshurica and Coniella diplodiella. Research indicates that it can effectively control these pathogens, making it valuable in agricultural applications .
- Growth Regulation : It has been reported to influence plant growth positively, acting as a growth regulator that can enhance crop yields while suppressing weed growth. The compound demonstrated inhibition rates of approximately 62% for barnyard grass root growth and 66.8% for stem growth in experimental setups .
- Enzyme Inhibition : In biochemical studies, this compound has shown potential as an enzyme inhibitor. Its interaction with specific enzymes alters metabolic pathways, suggesting applications in drug development for diseases where enzyme modulation is beneficial .
The mechanism of action involves the compound's interaction with various molecular targets:
- Enzyme Binding : The bromine atom and the ethoxy and methoxy groups facilitate binding to enzyme active sites, modulating their activity. This interaction can lead to either inhibition or activation of biochemical pathways .
- Cellular Effects : The compound may induce oxidative stress in microbial cells, leading to cell membrane damage and subsequent cell death. This pro-oxidant activity is a key factor in its antimicrobial efficacy .
Case Study 1: Antifungal Efficacy
In a study assessing the antifungal properties of this compound, the compound was tested against various fungi. Results indicated an effective concentration (EC50) of 10.3 mg/L against Valsa mali, highlighting its potential as an agricultural fungicide .
Case Study 2: Growth Regulation in Weeds
Another study evaluated the herbicidal activity of the compound on barnyard grass. The results showed significant reductions in root and stem lengths compared to control groups, supporting its use as a growth regulator in crop management .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Bromo-4-methoxybenzoic acid | Lacks ethoxy group | Limited herbicidal activity |
3-Bromo-4-ethoxybenzoic acid | Lacks methoxy group | Reduced enzyme inhibition |
4-Ethoxy-5-methoxybenzoic acid | Lacks bromine atom | Lower reactivity |
The unique combination of functional groups in this compound contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and application.
Properties
IUPAC Name |
3-bromo-4-ethoxy-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKJPBQKOGGPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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